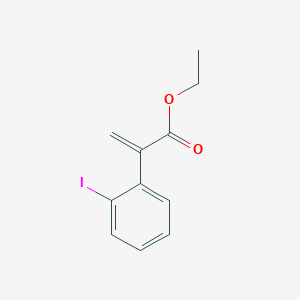![molecular formula C27H25N3NiO3+ B13660784 [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is a coordination compound that features a nickel ion coordinated to a complex ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel typically involves the coordination of nickel ions with the ligand. The ligand can be synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with phenyl and glycinato groups. The final coordination step involves mixing the ligand with a nickel salt, such as nickel(II) chloride, in an appropriate solvent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the ligand followed by its coordination with nickel ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, potentially leading to changes in the coordination environment.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can displace the existing ligands on the nickel center. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development and biomedical research.
Mécanisme D'action
The mechanism of action of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various biological molecules, potentially altering their function and leading to therapeutic effects. The specific pathways involved depend on the nature of the biological targets and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is also used in catalysis and has unique properties due to its trifluoromethyl groups.
Pyridinium Salts: These compounds are structurally diverse and have applications in various fields, including medicinal chemistry and materials science.
Uniqueness
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is unique due to its specific ligand structure and the resulting coordination environment around the nickel center. This uniqueness imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C27H25N3NiO3+ |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m1./s1 |
Clé InChI |
WAUGCPLJRYNHRZ-GJFSDDNBSA-L |
SMILES isomérique |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


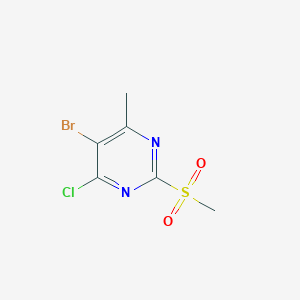
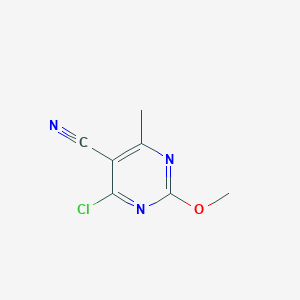

![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
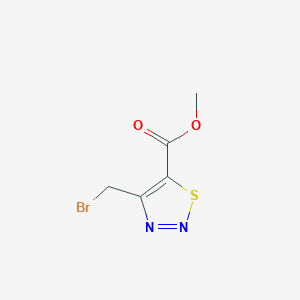
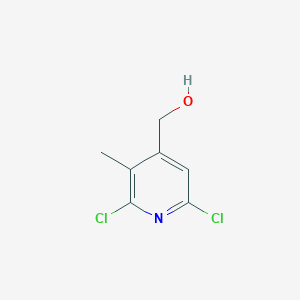
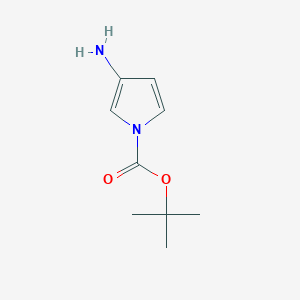
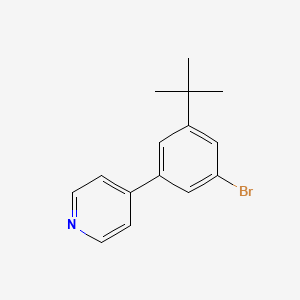

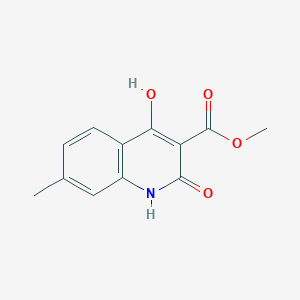

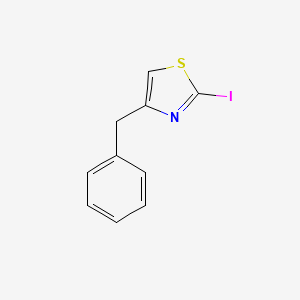
![2-Bromonaphtho[2,1-d]thiazole](/img/structure/B13660788.png)
